molecular formula C12H17BrO3Si B12540855 2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate CAS No. 143104-20-5

2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate

Cat. No.: B12540855
CAS No.: 143104-20-5
M. Wt: 317.25 g/mol
InChI Key: NEWQMIQCICNFNV-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate is a chemical compound with the molecular formula C12H17BrO3Si and a molecular weight of 317.25 g/mol . It is a derivative of benzoic acid and contains both bromine and trimethylsilyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate typically involves the esterification of 2-bromo-6-hydroxybenzoic acid with 2-(trimethylsilyl)ethanol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The ester group can be reduced to alcohols under suitable conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution: Formation of 2-(Trimethylsilyl)ethyl 2-iodo-6-hydroxybenzoate.

    Oxidation: Formation of 2-(Trimethylsilyl)ethyl 2-bromo-6-oxo-benzoate.

    Reduction: Formation of 2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzyl alcohol.

Scientific Research Applications

2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and inhibition due to its structural similarity to natural substrates.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the hydroxyl and ester groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-hydroxybenzoic acid: Lacks the trimethylsilyl group, making it less lipophilic.

    2-(Trimethylsilyl)ethyl benzoate: Lacks the bromine and hydroxyl groups, reducing its reactivity.

    2-Bromo-6-methoxybenzoate: Contains a methoxy group instead of a hydroxyl group, altering its hydrogen bonding capabilities.

Uniqueness

2-(Trimethylsilyl)ethyl 2-bromo-6-hydroxybenzoate is unique due to the presence of both bromine and trimethylsilyl groups, which enhance its reactivity and lipophilicity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications .

Properties

CAS No.

143104-20-5

Molecular Formula

C12H17BrO3Si

Molecular Weight

317.25 g/mol

IUPAC Name

2-trimethylsilylethyl 2-bromo-6-hydroxybenzoate

InChI

InChI=1S/C12H17BrO3Si/c1-17(2,3)8-7-16-12(15)11-9(13)5-4-6-10(11)14/h4-6,14H,7-8H2,1-3H3

InChI Key

NEWQMIQCICNFNV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOC(=O)C1=C(C=CC=C1Br)O

Origin of Product

United States

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